An In-depth Technical Guide to 2,4,6-Trihydroxybenzaldehyde: Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to 2,4,6-Trihydroxybenzaldehyde: Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Trihydroxybenzaldehyde (THBA), a phenolic aldehyde of significant interest in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its biological activities, with a focus on its roles as an inhibitor of Nuclear Factor-kappa B (NF-κB) and xanthine oxidase. All quantitative data is presented in structured tables for clarity, and key biological pathways are illustrated with diagrams.
Chemical and Physical Properties
2,4,6-Trihydroxybenzaldehyde, also known as phloroglucinaldehyde, is a polyhydroxybenzaldehyde with the chemical formula C₇H₆O₄.[1] Its structure consists of a benzene ring substituted with three hydroxyl groups at positions 2, 4, and 6, and a formyl group at position 1. This substitution pattern renders the aromatic ring highly activated towards electrophilic substitution.
Table 1: Chemical Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 487-70-7 | [1] |
| Molecular Formula | C₇H₆O₄ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| IUPAC Name | 2,4,6-trihydroxybenzaldehyde | [1] |
| Synonyms | Phloroglucinaldehyde, Phloroglucinol aldehyde, Formylphloroglucinol | [1] |
| Appearance | White to pale pink or brown crystalline powder | [2] |
Table 2: Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | ~195 °C (decomposition) | [3] |
| Solubility | Soluble in water and hot water. Soluble in alcohol solvents. | [3] |
| pKa | (Not explicitly found in searches) | |
| LogP | (Not explicitly found in searches) |
Table 3: Spectral Data
| Spectral Data Type | Key Features/Reference |
| ¹H NMR | Spectral data available from chemical suppliers and databases.[4] |
| ¹³C NMR | Spectral data available from chemical suppliers and databases. |
| FT-IR | Conforms to structure.[2] Spectral data available in databases.[5] |
| Mass Spectrometry | Spectral data available in databases like NIST.[4] |
Experimental Protocols: Synthesis of 2,4,6-Trihydroxybenzaldehyde
The synthesis of 2,4,6-Trihydroxybenzaldehyde is most commonly achieved through the formylation of phloroglucinol. The high electron density of the phloroglucinol ring makes it susceptible to electrophilic formylation reactions such as the Gattermann reaction or the Vilsmeier-Haack reaction.[6][7][8][9][10]
Synthesis via the Gattermann Reaction (Representative Protocol)
The Gattermann reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[3][6] A safer modification of this reaction utilizes zinc cyanide (Zn(CN)₂) in place of HCN.[6]
Reaction Scheme:
Materials:
-
Phloroglucinol
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous Ether
-
Dry Hydrogen Chloride (gas)
-
Ice
-
Water
-
Hydrochloric Acid (concentrated)
Procedure:
-
Reaction Setup: A solution of phloroglucinol in anhydrous ether is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser.
-
Addition of Reagents: An equimolar amount of zinc cyanide is added to the stirred solution.
-
Introduction of HCl: A stream of dry hydrogen chloride gas is passed through the solution while cooling in an ice-salt bath. The reaction mixture is stirred vigorously.
-
Reaction Progression: The reaction is allowed to proceed for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, the ethereal solution is decanted from the solid product. The solid is then hydrolyzed by heating with water.
-
Purification: The crude 2,4,6-Trihydroxybenzaldehyde is purified by recrystallization from hot water.
Safety Precautions: The Gattermann reaction involves highly toxic reagents such as cyanides and hydrogen chloride gas. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Biological Activity and Signaling Pathways
2,4,6-Trihydroxybenzaldehyde has been identified as a biologically active molecule with potential therapeutic applications, notably as an inhibitor of the NF-κB signaling pathway and as a xanthine oxidase inhibitor.[11][12]
Inhibition of NF-κB Signaling Pathway
Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer.[13] 2,4,6-Trihydroxybenzaldehyde has been shown to be an orally active NF-κB inhibitor.[11][12] It is suggested that it may exert its anti-inflammatory and anti-cancer effects through the downregulation of this pathway. The precise molecular target of 2,4,6-Trihydroxybenzaldehyde within the NF-κB pathway is an area of ongoing research.
Caption: Inhibition of the canonical NF-κB signaling pathway by 2,4,6-Trihydroxybenzaldehyde.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[14] Overproduction of uric acid can lead to hyperuricemia and gout. 2,4,6-Trihydroxybenzaldehyde has been identified as a xanthine oxidase inhibitor.[14] Kinetic studies of similar phenolic aldehydes suggest they act as mixed-type inhibitors, indicating that they can bind to both the free enzyme and the enzyme-substrate complex.[15] This inhibition is likely mediated by interactions with the molybdenum center of the enzyme.
References
- 1. 2,4,6-Trihydroxybenzaldehyde | C7H6O4 | CID 68099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 3. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. 2,4,6-TRIHYDROXYBENZALDEHYDE(487-70-7) 1H NMR [m.chemicalbook.com]
- 5. 2,4,6-Trihydroxybenzaldehyde [webbook.nist.gov]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The NF-κB activation pathways, emerging molecular targets for cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of xanthine oxidase by two aldehydes: Inhibitory kinetics, molecular simulation, inhibition mechanism, and cellular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
